molecular formula C21H23ClN4O4S B2609255 4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-20-4

4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2609255
CAS No.: 533869-20-4
M. Wt: 462.95
InChI Key: JQCCEOZOSDSBCD-UHFFFAOYSA-N
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Description

4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to an oxadiazole ring, which is further substituted with a chlorophenyl group and a butyl(ethyl)sulfamoyl moiety. The presence of these functional groups imparts distinct chemical properties, making it a subject of study in synthetic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,3,4-oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, often using chlorinating agents like thionyl chloride or phosphorus pentachloride.

The benzamide core is then formed by coupling the oxadiazole intermediate with an appropriate benzoyl chloride derivative

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfamoyl group can be oxidized to form sulfonic acids or sulfonamides.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfamoyl group would yield sulfonic acids, while nucleophilic substitution of the chlorophenyl group could result in various substituted derivatives.

Scientific Research Applications

4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.

    Medicine: Its pharmacological properties are being explored for therapeutic applications, including as enzyme inhibitors or receptor modulators.

    Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and sulfamoyl group are likely involved in these interactions, contributing to the compound’s overall bioactivity. The exact pathways and molecular targets would require further investigation through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-[butyl(ethyl)sulfamoyl]-N-[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-[butyl(ethyl)sulfamoyl]-N-[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-[butyl(ethyl)sulfamoyl]-N-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

The uniqueness of 4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Biological Activity

The compound 4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic organic molecule that has attracted attention due to its potential biological activities. This compound features a unique chemical structure that includes a benzamide core, an oxadiazole ring, and a chlorophenyl substituent, which may contribute to its pharmacological properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C21H23ClN4O4S
  • Molecular Weight : 442.95 g/mol

The presence of the sulfamoyl group and the chlorophenyl moiety is significant for its biological interactions, potentially enhancing its affinity for various molecular targets.

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. The oxadiazole ring and sulfamoyl group are likely critical in mediating these interactions. While specific pathways remain to be fully elucidated, preliminary studies suggest that the compound may modulate enzymatic activity through binding interactions.

Biological Activity Overview

Recent studies have explored the biological activity of similar compounds containing the oxadiazole moiety. For instance:

  • Antimicrobial Activity : Compounds with oxadiazole structures have shown promise against various bacterial strains, including Mycobacterium tuberculosis. The mechanism often involves interference with essential cellular pathways necessary for bacterial growth and survival .
  • Antitumor Effects : Some benzamide derivatives have demonstrated antitumor properties through inhibition of specific kinases involved in cancer cell proliferation . The unique structure of this compound may provide similar benefits.

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceObserved EffectIC50/IC90 Values
Antitubercular Significant inhibition of M. tuberculosisIC50: 1.35 - 2.18 µM
Antitumor Inhibition of RET kinase activityIC50: Varies by compound
Antimicrobial Inhibition against Staphylococcus aureusMIC: 3.12 - 12.5 µg/mL

Case Studies

Several studies have investigated compounds structurally related to this compound:

  • Study on Antitubercular Agents : A series of novel benzamide derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among them, compounds exhibiting significant activity were noted for their low cytotoxicity to human cells while maintaining high efficacy against bacterial strains .
  • Evaluation of Antitumor Properties : Research on benzamide derivatives indicated promising results in inhibiting cancer cell proliferation through targeted kinase inhibition. The structural features similar to those in our compound were crucial for enhancing bioactivity .

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN4O4S/c1-3-5-14-26(4-2)31(28,29)16-12-10-15(11-13-16)19(27)23-21-25-24-20(30-21)17-8-6-7-9-18(17)22/h6-13H,3-5,14H2,1-2H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCCEOZOSDSBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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